molecular formula C14H23N4NaO6S3 B13828324 sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate

Cat. No.: B13828324
M. Wt: 462.5 g/mol
InChI Key: RDWRHIZFQMIMKX-JMHMRROLSA-M
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Description

Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate is a complex organic compound with a molecular formula of C20H29N4NaO9S2 This compound is known for its unique structure, which includes a thieno[3,4-d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate involves multiple steps. The key steps include the formation of the thieno[3,4-d]imidazole ring system and the subsequent attachment of the sulfosulfanylacetyl and pentanimidate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the thieno[3,4-d]imidazole ring system plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    Biotin: A similar compound with a thieno[3,4-d]imidazole ring system, known for its role in cellular metabolism.

    Coenzyme A: Another compound with a similar structure, involved in various biochemical processes.

    Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate: A closely related compound with similar chemical properties

Uniqueness

What sets sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H23N4NaO6S3

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate

InChI

InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1

InChI Key

RDWRHIZFQMIMKX-JMHMRROLSA-M

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+]

Origin of Product

United States

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